

Experimental protocol for reactions using "1-Amino-2-methylpropan-2-ol"

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Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol

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Application Notes and Protocols for 1-Amino-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of **1-Amino-2-methylpropan-2-ol**, also known as 2-Amino-2-methyl-1-propanol (AMP). This versatile chemical compound finds significant applications as a precursor in the synthesis of chiral ligands and heterocycles, such as 2-oxazolines, and as a buffering agent in various biochemical assays. Its utility in the synthesis of chiral molecules makes it a valuable building block in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Amino-2-methylpropan-2-ol** is presented below.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₁ NO	[1][2]
Molecular Weight	89.14 g/mol	[1][2]
Appearance	Colorless to light yellow liquid or solid	[1]
Melting Point	24-28 °C	[3]
Boiling Point	165 °C	[3]
Density	0.934 g/mL at 25 °C	[3]
pKa (25 °C)	9.7	[3][4]
Refractive Index (n ₂₀ /D)	1.448	[1]
Flash Point	73.8 °C (closed cup)	[1]

Application 1: Synthesis of 2-Oxazolines

1-Amino-2-methylpropan-2-ol is a key starting material for the synthesis of 4,4-dimethyl-2-oxazolines. These heterocyclic compounds are important intermediates in organic synthesis and can be used as chiral ligands in asymmetric catalysis, a critical aspect of modern drug development. The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid or its derivative, followed by cyclization.

Experimental Protocol: Synthesis of 2-Substituted-4,4-dimethyl-2-oxazolines

This protocol describes a general method for the synthesis of 2-oxazolines from **1-Amino-2-methylpropan-2-ol** and a carboxylic acid via dehydrative cyclization.

Materials:

- **1-Amino-2-methylpropan-2-ol**
- Carboxylic acid (R-COOH)

- Triflic acid (TfOH) or other dehydrating agents (e.g., thionyl chloride, Burgess reagent)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Amide Formation:** In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and **1-Amino-2-methylpropan-2-ol** (1.1 eq) in a minimal amount of an appropriate solvent (e.g., toluene).
- If starting from a carboxylic acid, an initial amide formation step may be required. This can be achieved by standard coupling methods or by heating the mixture to form the N-(2-hydroxy-2-methylpropyl)amide.
- **Cyclization:** To the solution of the N-(2-hydroxy-2-methylpropyl)amide in an anhydrous solvent such as dichloromethane, add a dehydrating agent. For example, triflic acid (TfOH) can be used to promote dehydrative cyclization.^[5]
- The reaction mixture is stirred at room temperature or heated to reflux, depending on the chosen dehydrating agent and substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

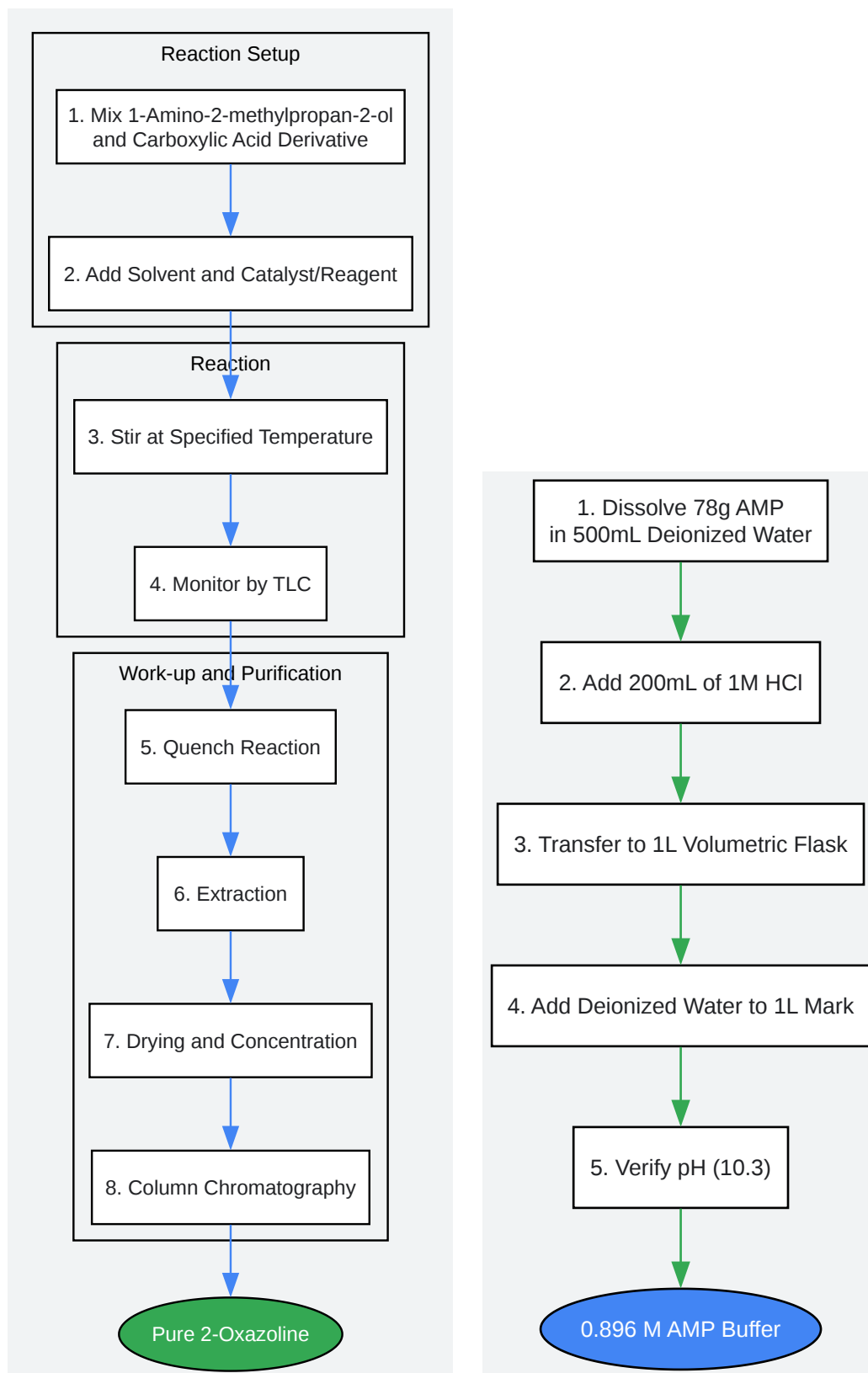
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-oxazoline derivative.

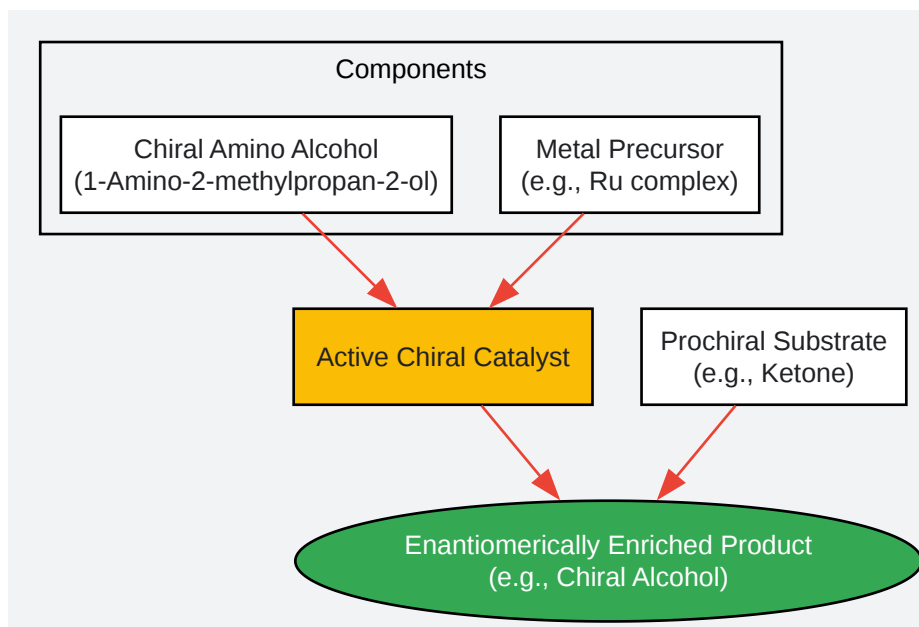
Quantitative Data for 2-Oxazoline Synthesis

The following table summarizes representative yields for the synthesis of 2-oxazolines using **1-Amino-2-methylpropan-2-ol** under different reaction conditions.

Carboxylic Acid Derivative	Catalyst/ Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
N-(2-hydroxy-2-methylpropyl)benzamide	Triflic Acid (TfOH)	Dichloromethane	Room Temp	12	Good to Excellent	[5]
Isatoic Anhydride	Zinc Chloride (ZnCl ₂)	Chlorobenzene	Reflux	N/A	22-85	[6]
Methyl Salicylate	Sodium (Na)	Neat	150	2	Moderate	[7]

Experimental Workflow: 2-Oxazoline Synthesis





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